molecular formula C8H12ClNOS B13186857 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol

3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B13186857
M. Wt: 205.71 g/mol
InChI Key: MUPRBTBUCCHHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10ClNOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable amine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

  • 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
  • 3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol

Comparison: Compared to its analogs, 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the thiophene ring. This uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

3-amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H12ClNOS/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3

InChI Key

MUPRBTBUCCHHTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=C(S1)Cl)O

Origin of Product

United States

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